![molecular formula C28H46O6 B14246606 11,11'-[1,4-Phenylenebis(oxy)]diundecanoic acid CAS No. 214751-20-9](/img/structure/B14246606.png)
11,11'-[1,4-Phenylenebis(oxy)]diundecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,11’-[1,4-Phenylenebis(oxy)]diundecanoic acid is an organic compound with the molecular formula C28H46O6 It is characterized by the presence of a phenylenebis(oxy) group flanked by two undecanoic acid chains
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11,11’-[1,4-Phenylenebis(oxy)]diundecanoic acid typically involves the reaction of 1,4-phenylenebis(oxy) with undecanoic acid derivatives under controlled conditions. One common method includes the esterification of 1,4-phenylenebis(oxy) with undecanoic acid chloride in the presence of a base such as pyridine. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
11,11’-[1,4-Phenylenebis(oxy)]diundecanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The phenylenebis(oxy) group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylenebis(oxy) derivatives.
Aplicaciones Científicas De Investigación
11,11’-[1,4-Phenylenebis(oxy)]diundecanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 11,11’-[1,4-Phenylenebis(oxy)]diundecanoic acid involves its interaction with molecular targets such as enzymes or receptors. The phenylenebis(oxy) group can facilitate binding to specific sites, while the undecanoic acid chains may influence the compound’s solubility and membrane permeability. Pathways involved may include signal transduction, metabolic processes, or structural modifications.
Comparación Con Compuestos Similares
Similar Compounds
11,11’-[1,3-Phenylenebis(carbonylimino)]diundecanoic acid: Similar structure but with carbonylimino groups instead of oxy groups.
2,2’-[1,2-Phenylenebis(oxy)]diacetic acid: Contains shorter acetic acid chains instead of undecanoic acid chains.
Uniqueness
11,11’-[1,4-Phenylenebis(oxy)]diundecanoic acid is unique due to its specific phenylenebis(oxy) linkage and long undecanoic acid chains, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
214751-20-9 |
|---|---|
Fórmula molecular |
C28H46O6 |
Peso molecular |
478.7 g/mol |
Nombre IUPAC |
11-[4-(10-carboxydecoxy)phenoxy]undecanoic acid |
InChI |
InChI=1S/C28H46O6/c29-27(30)17-13-9-5-1-3-7-11-15-23-33-25-19-21-26(22-20-25)34-24-16-12-8-4-2-6-10-14-18-28(31)32/h19-22H,1-18,23-24H2,(H,29,30)(H,31,32) |
Clave InChI |
PGKDTAVEOVUTDV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCCCCCCCCCCC(=O)O)OCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate](/img/structure/B14246535.png)
![Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)-](/img/structure/B14246554.png)
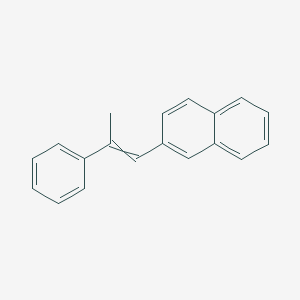
![1h-Imidazo[1,5-b]indazole](/img/structure/B14246560.png)
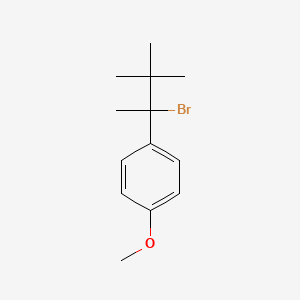
![3(2H)-Pyridazinone, 4-[(2,2-diethoxyethyl)amino]-4,5-dihydro-6-methyl-](/img/structure/B14246569.png)
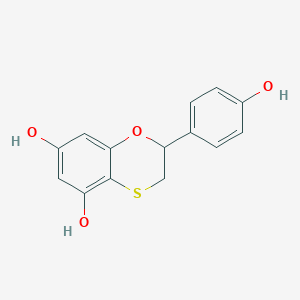
![Bis[(4-ethylphenyl)methyl] ethanedioate](/img/structure/B14246571.png)
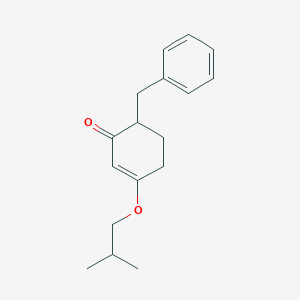
![5-Methylbicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14246580.png)
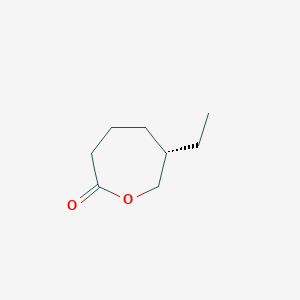
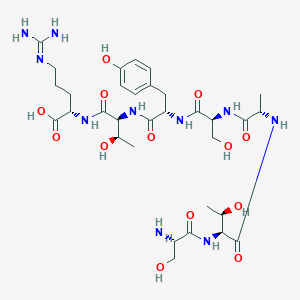
![[2,6-Di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate](/img/structure/B14246593.png)
